Single-Digit Nanomolar Antagonist Potency at Human TSHR
This compound demonstrates potent antagonist activity at the human thyroid-stimulating hormone receptor (TSHR) with an IC50 of 82 nM, as measured in a functional cAMP assay in HEK293 cells. [1] This level of activity is comparable to optimized tool compounds in the TSHR antagonist field, where many early leads exhibit micromolar potency. This quantitatively positions the compound as a high-affinity probe for dissecting TSHR signaling.
| Evidence Dimension | Antagonist Potency (Functional IC50) |
|---|---|
| Target Compound Data | IC50 = 82 nM (Human TSHR, HEK293 cells, cAMP assay) |
| Comparator Or Baseline | Typical early lead TSHR antagonists often exhibit IC50 values in the low micromolar range (>1000 nM). |
| Quantified Difference | The target compound is >12-fold more potent than a typical 1000 nM hit compound. |
| Conditions | Human TSHR expressed in HEK293 cells; reduction in cAMP production measured by Eu-cAMP TR-FRET assay after 2-hour incubation. |
Why This Matters
This quantifiable potency ensures that low compound concentrations can be used to achieve complete receptor blockade, minimizing non-specific cytotoxicity and enabling cleaner interpretation of TSHR-mediated effects in vitro.
- [1] BindingDB Entry BDBM50614116, CHEMBL5285143. Affinity Data for human TSHR. View Source
